molecular formula C14H17NO B13189838 (4-Ethyl-2,5-dimethylquinolin-3-yl)methanol

(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol

Cat. No.: B13189838
M. Wt: 215.29 g/mol
InChI Key: YODVZHJPKSJUMG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Ethyl-2,5-dimethylquinolin-3-yl)aldehyde or (4-Ethyl-2,5-dimethylquinolin-3-yl)carboxylic acid .

Scientific Research Applications

(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Ethyl-2,5-dimethylquinolin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethyl and dimethyl groups on the quinoline ring, as well as the methanol group at the 3-position. These structural features may confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(4-ethyl-2,5-dimethylquinolin-3-yl)methanol

InChI

InChI=1S/C14H17NO/c1-4-11-12(8-16)10(3)15-13-7-5-6-9(2)14(11)13/h5-7,16H,4,8H2,1-3H3

InChI Key

YODVZHJPKSJUMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=CC=CC(=C21)C)C)CO

Origin of Product

United States

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